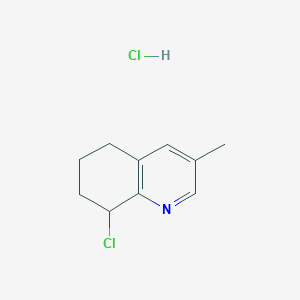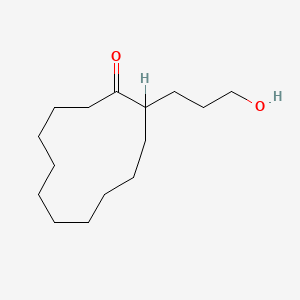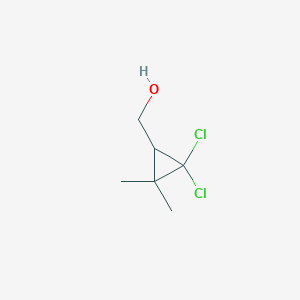
1-Methoxy-2,7-octadiene
Descripción general
Descripción
1-Methoxy-2,7-octadiene is an organic compound with the molecular formula C9H16O. It is a derivative of octadiene, featuring a methoxy group attached to the eighth carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2,7-octadiene can be achieved through several methods. One common approach involves the reaction of 1,6-octadiene with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1 to 5 atmospheres .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-2,7-octadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methoxy-2,7-octadiene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2,7-octadiene involves its interaction with specific molecular targets and pathways. The methoxy group plays a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methoxy-2,7-octadiene
- 8-Methoxy-1,5-octadiene
- 1,6-Octadiene, 8-methoxy-
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
8-methoxyocta-1,6-diene |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9-10-2/h3,7-8H,1,4-6,9H2,2H3 |
Clave InChI |
MIJJHRIQVWIQGL-UHFFFAOYSA-N |
SMILES canónico |
COCC=CCCCC=C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Chloromethyl)[(2-fluorophenyl)methyl]dimethylsilane](/img/structure/B8591471.png)


![Methyl 3-[(pivaloyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8591488.png)




![3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8591516.png)

![3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8591528.png)

